Fotagliptin impurity 15
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Overview
Description
Fotagliptin impurity 15 is a chemical compound associated with the synthesis and production of Fotagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Impurities like this compound can arise during the manufacturing process and may affect the safety and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fotagliptin impurity 15 involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Steps: These may include condensation, cyclization, and functional group transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor and control the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Fotagliptin impurity 15 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Fotagliptin impurity 15 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Fotagliptin.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Evaluated for its safety and efficacy as an impurity in pharmaceutical formulations.
Industry: Used in the quality control and assurance processes during the manufacturing of Fotagliptin
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin impurity A
- Vildagliptin impurity V1
- Alogliptin impurity A
Comparison
Fotagliptin impurity 15 is unique in its specific chemical structure and synthesis pathway. Compared to similar impurities from other DPP-4 inhibitors, it may exhibit different chemical reactivity and biological effects. For example, Sitagliptin impurity A and Vildagliptin impurity V1 have been studied for their cytotoxicity and oxidative stress effects, which may differ from those of this compound .
Conclusion
This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, and scientific research applications is crucial for ensuring the safety and efficacy of Fotagliptin as a therapeutic agent.
Properties
Molecular Formula |
C17H19FN6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-fluoro-2-[[6-methyl-5-oxo-3-(piperidin-3-ylamino)-1,2,4-triazin-4-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H19FN6O/c1-11-16(25)24(10-13-7-14(18)5-4-12(13)8-19)17(23-22-11)21-15-3-2-6-20-9-15/h4-5,7,15,20H,2-3,6,9-10H2,1H3,(H,21,23) |
InChI Key |
YCOMFMHFYLUKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCNC3 |
Origin of Product |
United States |
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